An In-Depth Technical Guide to Ethoxy(ethylidene)amine: Molecular Structure and IUPAC Nomenclature
An In-Depth Technical Guide to Ethoxy(ethylidene)amine: Molecular Structure and IUPAC Nomenclature
Abstract
This technical guide provides a comprehensive overview of ethoxy(ethylidene)amine, a significant O-alkyl oxime ether. The document delineates its molecular structure, including stereochemistry and key geometric parameters, and systematically explains its IUPAC nomenclature. A detailed, field-proven protocol for its synthesis via the O-alkylation of acetaldoxime is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and high yield. Furthermore, this guide offers a thorough spectroscopic characterization, summarizing expected ¹H NMR, ¹³C NMR, and FTIR data. The reactivity of the molecule is explored, highlighting the roles of its key functional groups in reactions with electrophiles and nucleophiles. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep, practical understanding of this versatile compound.
Introduction
Ethoxy(ethylidene)amine, also known by its systematic IUPAC name (E)-N-ethoxyethanimine, belongs to the class of O-alkyl oxime ethers. These compounds are characterized by an alkoxy group attached to the nitrogen atom of an imine functional group. The inherent polarity and reactivity of the C=N-O moiety make oxime ethers valuable intermediates in a variety of organic transformations. Their applications span from the synthesis of complex nitrogen-containing heterocycles to their use as protecting groups and precursors for amine synthesis. This guide aims to provide a detailed technical resource on the fundamental aspects of ethoxy(ethylidene)amine, focusing on its structure, nomenclature, synthesis, and chemical properties to empower researchers in its effective application.
Molecular Structure and Stereochemistry
The molecular formula of ethoxy(ethylidene)amine is C₄H₉NO. Its structure consists of an ethylidene group (CH₃CH=) bonded to a nitrogen atom, which is in turn bonded to an ethoxy group (-OCH₂CH₃).
Geometric Isomerism
A critical feature of the molecular structure is the presence of a carbon-nitrogen double bond (C=N), which gives rise to geometric isomerism. The substituents on the double-bonded carbon and nitrogen atoms can be arranged in either an E (entgegen) or Z (zusammen) configuration. In the case of ethoxy(ethylidene)amine, the lone pair on the nitrogen atom and the methyl group on the carbon atom are on opposite sides of the double bond in the more stable E-isomer. The IUPAC name, (E)-N-ethoxyethanimine, explicitly denotes this stereochemistry.
Molecular Geometry
Table 1: Predicted Molecular Geometry of (E)-Ethoxy(ethylidene)amine
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C=N | ~1.28 Å | |
| N-O | ~1.41 Å | |
| O-C(ethyl) | ~1.44 Å | |
| C-C(ethylidene) | ~1.49 Å | |
| Bond Angles | ||
| C=N-O | ~110° | |
| N-O-C(ethyl) | ~109° | |
| C-C=N | ~121° |
Note: These values are estimations based on standard bond lengths and angles for similar functional groups and may vary slightly based on the computational method used.
The geometry around the sp²-hybridized carbon and nitrogen atoms is trigonal planar, while the oxygen and the sp³-hybridized carbons of the ethoxy group adopt a tetrahedral geometry.
IUPAC Nomenclature
The systematic naming of ethoxy(ethylidene)amine according to the International Union of Pure and Applied Chemistry (IUPAC) rules follows a logical sequence based on its functional groups.
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Parent Chain: The longest carbon chain containing the principal functional group (the imine) has two carbon atoms, hence the root "ethan".
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Principal Functional Group: The C=N double bond with a nitrogen atom defines it as an "imine". Thus, the parent name is "ethanimine".
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Substituents on Nitrogen: An ethoxy group (-OCH₂CH₃) is attached to the nitrogen atom. This is indicated by the prefix "N-ethoxy".
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Stereochemistry: As discussed, the molecule exists as stereoisomers. The prefix "(E)-" is used to denote the configuration where the higher priority groups on the carbon (methyl) and nitrogen (ethoxy) are on opposite sides of the double bond.
Combining these elements gives the full IUPAC name: (E)-N-ethoxyethanimine . The name "ethoxy(ethylidene)amine" is also used and is understandable, though less precise as it does not specify the stereochemistry.
Synthesis of (E)-Ethoxy(ethylidene)amine
The most common and reliable method for the synthesis of O-alkyl oximes like ethoxy(ethylidene)amine is through the O-alkylation of the corresponding oxime. The following protocol details the synthesis from acetaldoxime and an ethylating agent.
Rationale for Synthetic Approach
The synthesis proceeds in two main stages: the formation of acetaldoxime followed by its O-alkylation. The initial oximation is a nucleophilic addition of hydroxylamine to acetaldehyde.[1] The subsequent alkylation of the acetaldoxime is an Sₙ2 reaction where the oxygen atom of the oxime acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent. The choice of a suitable base is crucial in the second step to deprotonate the oxime's hydroxyl group, thereby increasing its nucleophilicity.
Experimental Protocol
Step 1: Synthesis of Acetaldoxime
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Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of hydroxylamine hydrochloride in water.
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Addition of Aldehyde: Acetaldehyde is added dropwise to the hydroxylamine hydrochloride solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
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Neutralization and Extraction: After the addition is complete, the reaction mixture is stirred for a specified time. A mild base, such as sodium carbonate, is then added to neutralize the hydrochloric acid formed. The resulting acetaldoxime is then extracted from the aqueous solution using an organic solvent like diethyl ether.
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Drying and Solvent Removal: The organic extracts are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude acetaldoxime.
Step 2: O-Alkylation of Acetaldoxime to (E)-Ethoxy(ethylidene)amine
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Reaction Setup: The crude acetaldoxime is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is carefully added to the solution to deprotonate the oxime. The choice of base depends on the desired reactivity and safety considerations; NaH is a stronger base but requires more careful handling.
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Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added dropwise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until completion.
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Workup and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to obtain pure (E)-ethoxy(ethylidene)amine.
Caption: Synthetic workflow for (E)-Ethoxy(ethylidene)amine.
Spectroscopic Characterization
The structure of ethoxy(ethylidene)amine can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for (E)-Ethoxy(ethylidene)amine
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-CH=N | ~1.8-2.0 | Doublet | 3H |
| CH₃-CH₂-O | ~1.2-1.4 | Triplet | 3H |
| CH₃-CH₂-O | ~4.0-4.2 | Quartet | 2H |
| CH₃-CH=N | ~6.8-7.5 | Quartet | 1H |
Note: Predicted shifts are relative to TMS in CDCl₃. The quartet for the imine proton is due to coupling with the methyl protons of the ethylidene group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for (E)-Ethoxy(ethylidene)amine
| Carbon | Chemical Shift (δ, ppm) |
| C H₃-CH=N | ~15-20 |
| C H₃-CH₂-O | ~14-18 |
| CH₃-C H₂-O | ~70-75 |
| CH₃-C H=N | ~145-155 |
Note: Predicted shifts are relative to TMS in CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the key functional groups present in ethoxy(ethylidene)amine.
Table 4: Key FTIR Absorption Bands for (E)-Ethoxy(ethylidene)amine
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2850-3000 | Medium-Strong |
| C=N stretch | 1640-1690 | Medium |
| C-O stretch | 1050-1150 | Strong |
| N-O stretch | 930-965 | Medium |
Reactivity and Applications
The chemical behavior of ethoxy(ethylidene)amine is dictated by the interplay of its functional groups.
Reactivity towards Electrophiles
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. However, the presence of the adjacent electronegative oxygen atom somewhat attenuates this nucleophilicity compared to a simple imine. Protonation or reaction with other electrophiles will occur at the nitrogen atom.
Reactivity towards Nucleophiles
The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles.[2] This reactivity is fundamental to many of the applications of oxime ethers in organic synthesis. For instance, reduction of the C=N bond with a reducing agent such as sodium borohydride would yield the corresponding N-ethoxy-N-ethylamine.
Caption: Key reactive sites of ethoxy(ethylidene)amine.
Applications in Organic Synthesis
O-alkyl oxime ethers are versatile building blocks. They can be used in:
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Synthesis of amines: Reduction of the C=N bond provides a route to N-alkoxyamines.
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Protecting group chemistry: The oxime ether functionality can serve as a protecting group for aldehydes and ketones.
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Heterocyclic synthesis: They are precursors in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds.
Conclusion
Ethoxy(ethylidene)amine is a molecule with a well-defined structure and predictable chemical reactivity. A thorough understanding of its IUPAC nomenclature, stereochemistry, and spectroscopic signatures is essential for its correct identification and utilization. The synthetic protocol outlined in this guide, based on the O-alkylation of acetaldoxime, provides a reliable method for its preparation. The dual nucleophilic and electrophilic nature of its functional groups makes it a valuable intermediate for further chemical transformations, particularly in the synthesis of more complex molecules relevant to the pharmaceutical and materials science industries.
References
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